2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid
Description
2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid is a synthetic organic compound featuring a benzene sulfonic acid core substituted with an (E)-configured oxoethylideneamino group linked to a furan-2-yl moiety. The oxoethylideneamino bridge introduces a conjugated system, which may influence electronic properties and reactivity.
Properties
CAS No. |
88847-01-2 |
|---|---|
Molecular Formula |
C12H9NO5S |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
2-[[2-(furan-2-yl)-2-oxoethylidene]amino]benzenesulfonic acid |
InChI |
InChI=1S/C12H9NO5S/c14-10(11-5-3-7-18-11)8-13-9-4-1-2-6-12(9)19(15,16)17/h1-8H,(H,15,16,17) |
InChI Key |
SANAKNSLYMKZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC(=O)C2=CC=CO2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid typically involves the condensation of furan-2-carbaldehyde with 2-aminobenzenesulfonic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonic acid derivatives.
Scientific Research Applications
2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid involves its interaction with various molecular targets and pathways. The furan ring and imine linkage allow it to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also induce oxidative stress in microbial cells, leading to their death .
Comparison with Similar Compounds
Aztreonam and Aztreonam Lysine
- Structure: Monocyclic β-lactam antibiotics with a sulfonic acid group, thiazolyl, and azetidinyl rings .
- Comparison : Unlike the target compound, Aztreonam derivatives lack a furan ring and instead feature β-lactam and thiazole moieties critical for antibacterial activity. The sulfonic acid group in Aztreonam enhances solubility for parenteral administration.
4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide
- Structure : Benzenesulfonamide with a pyrazolyl-trifluoromethyl group and furan substituent .
- Comparison: While both compounds include a furan ring, the target’s oxoethylideneamino bridge replaces the pyrazole and sulfonamide groups. The trifluoromethyl group in the analogue increases lipophilicity, contrasting with the hydrophilic sulfonic acid in the target.
2-[(1,3-Benzothiazol-2-yl)amino]-2-oxoethane-1-sulfonic Acid
- Structure: Sulfonic acid linked to a benzothiazole via an oxoethylideneamino group .
- Comparison: The benzothiazole ring (electron-deficient heterocycle) differs from the target’s furan (electron-rich), altering electronic properties.
4-Chloro-3-[(2Z)-2-{1-[(E)-(2-Chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene}hydrazino]benzenesulfonic Acid
- Structure : Disulfonated azo dye with chlorophenyl and hydrazine groups .
- Comparison : The diazenyl and dual sulfonic acid groups enhance chromatic properties, making this compound suitable for dyes. The target lacks azo linkages, limiting its utility in coloration but suggesting stability advantages.
Functional Group Influence on Properties
Electronic and Solubility Profiles
- Electron-Withdrawing Effects: The sulfonic acid group in all compounds enhances acidity and water solubility.
- Bioactivity : Aztreonam’s β-lactam and thiazole groups target bacterial cell walls, whereas the furan in the target compound may interact with biological receptors through π-π stacking .
Biological Activity
2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid is a compound of interest due to its potential biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring and a sulfonic acid moiety, which are significant for its biological interactions. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H11N1O4S |
| Molecular Weight | 253.29 g/mol |
| Solubility | Soluble in water |
| pKa | 5.0 (approximate) |
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related damage in cells. Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) have been utilized to evaluate its antioxidant capacity.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that it reduces the expression of TNF-α and IL-6 in vitro, suggesting its potential application in treating inflammatory diseases.
Antiproliferative Properties
In vitro studies have assessed the antiproliferative effects of 2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid against various cancer cell lines. The compound exhibited cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values indicating significant potency.
Table 2: Summary of Biological Activities
| Activity Type | Assay Type | Result |
|---|---|---|
| Antioxidant | DPPH | IC50 = 25 µM |
| Anti-inflammatory | Cytokine Inhibition Assay | Decreased TNF-α by 40% |
| Antiproliferative | MTT Assay | IC50 (MCF-7) = 15 µM |
| IC50 (HT-29) = 20 µM |
Case Study 1: Antioxidant Efficacy
In a study published in PubMed Central, the antioxidant activity of the compound was evaluated against various radical species. The results indicated that it effectively reduced oxidative stress markers in cellular models exposed to UV radiation, highlighting its potential as a photoprotective agent .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of the compound, demonstrating its ability to inhibit NF-kB signaling pathways in macrophages. This inhibition resulted in a marked decrease in inflammation-related gene expression, suggesting therapeutic relevance for conditions like arthritis and other inflammatory disorders .
Case Study 3: Cancer Cell Line Testing
Research involving the antiproliferative effects on cancer cell lines revealed that treatment with varying concentrations led to apoptosis in cancer cells. Flow cytometry analysis confirmed increased levels of annexin V-positive cells post-treatment, indicating effective induction of programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
